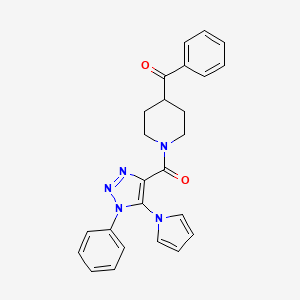![molecular formula C8H4Br2F2N2 B2503129 5-Brom-2-[brom(difluor)methyl]-1H-benzimidazol CAS No. 1353778-39-8](/img/structure/B2503129.png)
5-Brom-2-[brom(difluor)methyl]-1H-benzimidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that are significant in various fields, including medicinal chemistry and material science
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is explored for its potential as a pharmacophore. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. The presence of bromine and difluoromethyl groups may enhance these properties, making it a candidate for drug development .
Industry
In the industrial sector, 5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole can be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create advanced polymers and coatings.
Safety and Hazards
Wirkmechanismus
Benzimidazoles
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and used for a broad range of applications, including the development of pharmaceuticals and pesticides. Some benzimidazoles act by binding to the beta-tubulin of parasites, inhibiting microtubule dynamics and interrupting processes such as cell division .
Brominated Compounds
The presence of bromine atoms in the compound could potentially make it more reactive, as bromine is a heavy halogen that’s often involved in electrophilic aromatic substitution reactions .
Difluoromethyl Group
The difluoromethyl group in the compound could influence its physical and chemical properties, including its reactivity, polarity, and lipophilicity. Fluorine atoms are highly electronegative, which could affect the compound’s interactions with biological targets .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole typically involves multiple steps. One common method starts with the bromination of a suitable benzimidazole precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a solvent like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-bromo-2,3-difluorobenzoate: Similar in structure but lacks the benzimidazole core.
Ethyl bromodifluoroacetate: Contains bromine and difluoromethyl groups but differs in its ester functionality.
2-Bromo-4,5-difluoroanisole: Similar in having bromine and difluoromethyl groups but with an anisole core.
Uniqueness
5-Bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole is unique due to its benzimidazole core combined with bromine and difluoromethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
6-bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F2N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUNNEOSXYQJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)
![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)
![2-chloro-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]benzamide](/img/structure/B2503054.png)
![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)
![benzyl N-[({[2-(thiophen-3-yl)pyridin-3-yl]methyl}carbamoyl)methyl]carbamate](/img/structure/B2503057.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,5-dimethoxybenzoate](/img/structure/B2503060.png)
![1-{4-[2-(4-Pyridinyl)-1-aziranyl]phenyl}-1-ethanone](/img/structure/B2503061.png)

![N-(2-ethylphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2503063.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)
![2-{[1-(2-methoxyethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B2503069.png)
